molecular formula C13H14ClNS B502115 N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine

N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine

Cat. No.: B502115
M. Wt: 251.78g/mol
InChI Key: JETCNPGDGHDBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine is an organic compound that features a chlorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine typically involves the reaction of 2-chlorobenzylamine with 3-methylthiophene-2-carbaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-methylmethanamine
  • 1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine
  • 1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]propanamine

Uniqueness

N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine is unique due to its specific combination of a chlorophenyl group and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C13H14ClNS

Molecular Weight

251.78g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C13H14ClNS/c1-10-6-7-16-13(10)9-15-8-11-4-2-3-5-12(11)14/h2-7,15H,8-9H2,1H3

InChI Key

JETCNPGDGHDBGZ-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNCC2=CC=CC=C2Cl

Canonical SMILES

CC1=C(SC=C1)CNCC2=CC=CC=C2Cl

Origin of Product

United States

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